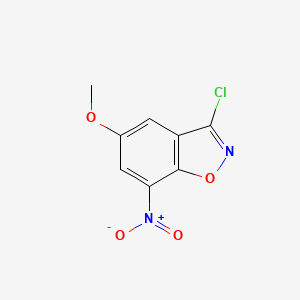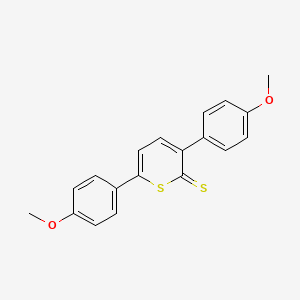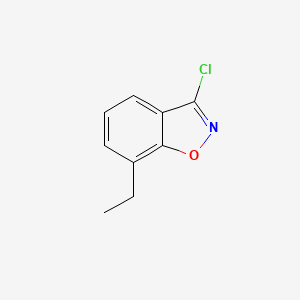![molecular formula C9H7NO2S B13708957 2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)
2-acetylbenzo[d]isothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetylbenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazolones This compound is characterized by a benzene ring fused to an isothiazolone ring, with an acetyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylbenzo[d]isothiazol-3(2H)-one can be achieved through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds via the formation of S–C and S–N bonds, resulting in the target product with yields ranging from 30% to 89% . Another method involves the sulfur–nitrogen coupling reaction using 2-halo-arylamides, sulfur powder, copper iodide, and potassium carbonate as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2-acetylbenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Selective oxidation can be achieved using reagents like Selectfluor.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the acetyl group or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for selective oxidation.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-acetylbenzo[d]isothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-acetylbenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The acetyl group and the isothiazolone ring play crucial roles in its reactivity and binding affinity to molecular targets.
類似化合物との比較
2-acetylbenzo[d]isothiazol-3(2H)-one can be compared with other similar compounds, such as:
特性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
2-acetyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5H,1H3 |
InChIキー |
BVLFEFBRYAASRQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




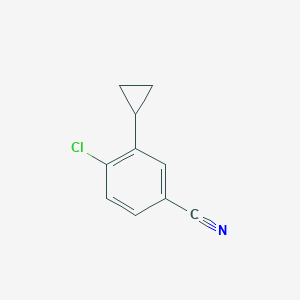
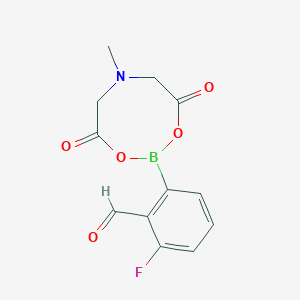
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
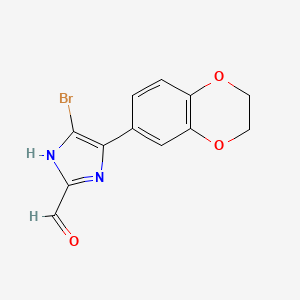


![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)


